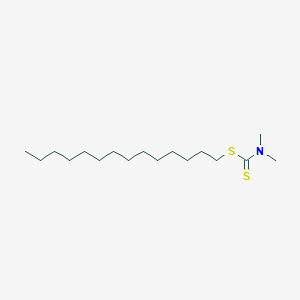
Tetradecyl dimethylcarbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetradecyl dimethylcarbamodithioate is an organic compound with the molecular formula C17H35NS2. It is known for its surfactant properties and is used in various industrial applications, including as a corrosion inhibitor and antimicrobial agent .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tetradecyl dimethylcarbamodithioate typically involves the reaction of tetradecylamine with carbon disulfide and dimethyl sulfate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
化学反应分析
Types of Reactions: Tetradecyl dimethylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur species.
Substitution: Various substituted carbamodithioates.
科学研究应用
Tetradecyl dimethylcarbamodithioate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and corrosion inhibitor in various chemical processes.
Biology: The compound has antimicrobial properties and is used in studies related to microbial inhibition.
Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
作用机制
The mechanism of action of tetradecyl dimethylcarbamodithioate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. The compound’s surfactant properties allow it to adsorb onto surfaces, providing a protective layer that prevents corrosion. The molecular targets include microbial cell membranes and metal surfaces .
相似化合物的比较
- Tetradecyl dimethyl benzyl ammonium chloride (TDBAC)
- Tributyl tetradecyl phosphonium chloride (TTPC)
Comparison: Tetradecyl dimethylcarbamodithioate is unique in its dual functionality as both a surfactant and a corrosion inhibitor. While TDBAC and TTPC are primarily used as antimicrobial agents and corrosion inhibitors, this compound offers additional benefits due to its specific chemical structure, which enhances its adsorption properties and effectiveness in various applications .
属性
CAS 编号 |
6313-72-0 |
|---|---|
分子式 |
C17H35NS2 |
分子量 |
317.6 g/mol |
IUPAC 名称 |
tetradecyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C17H35NS2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(19)18(2)3/h4-16H2,1-3H3 |
InChI 键 |
PIMMKCQTAHLJMV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCSC(=S)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)



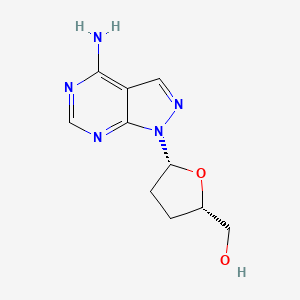
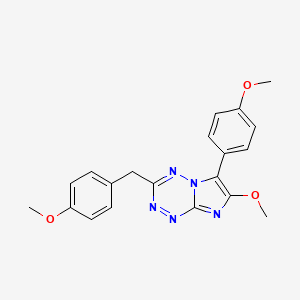
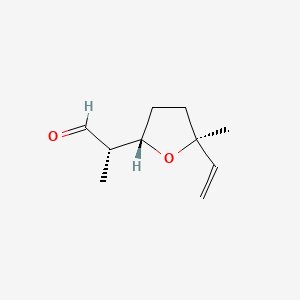
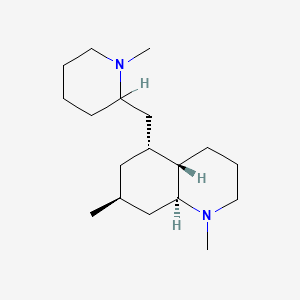
![2-[[2,2-dimethyl-4-[3-(trifluoromethyl)phenyl]-3,4-dihydrochromen-7-yl]oxy]-N,N-dimethylethanamine](/img/structure/B12802012.png)

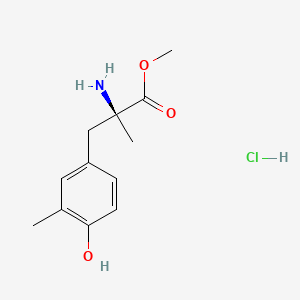
![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)
